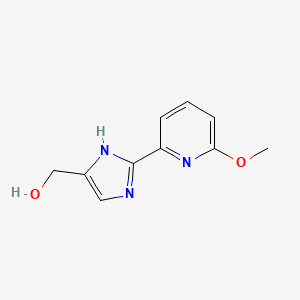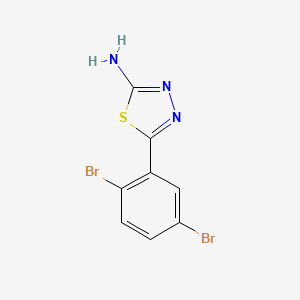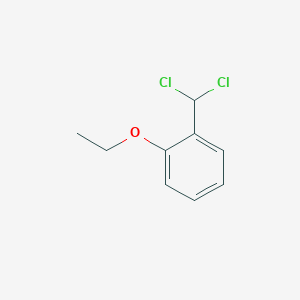
1-(Dichloromethyl)-2-ethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dichloromethyl)-2-ethoxybenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a dichloromethyl group and an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dichloromethyl)-2-ethoxybenzene can be achieved through several methods. One common approach involves the chloromethylation of 2-ethoxybenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the benzene ring to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dichloromethyl)-2-ethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of 2-ethoxybenzoic acid or 2-ethoxybenzaldehyde.
Reduction: Formation of 1-methyl-2-ethoxybenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Dichloromethyl)-2-ethoxybenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic substrates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Dichloromethyl)-2-ethoxybenzene involves its interaction with various molecular targets. The dichloromethyl group can undergo electrophilic aromatic substitution reactions, allowing the compound to act as a precursor for the synthesis of other biologically active molecules. The ethoxy group enhances the compound’s solubility and reactivity, facilitating its use in various chemical transformations.
Comparaison Avec Des Composés Similaires
Dichloromethane: A simple chlorinated hydrocarbon with similar reactivity but lacks the aromatic ring.
Dichloromethyl methyl ether: Another chlorinated compound used in organic synthesis, but with different functional groups.
Uniqueness: 1-(Dichloromethyl)-2-ethoxybenzene is unique due to the presence of both a dichloromethyl group and an ethoxy group on the benzene ring This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis
Propriétés
Formule moléculaire |
C9H10Cl2O |
|---|---|
Poids moléculaire |
205.08 g/mol |
Nom IUPAC |
1-(dichloromethyl)-2-ethoxybenzene |
InChI |
InChI=1S/C9H10Cl2O/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6,9H,2H2,1H3 |
Clé InChI |
JSPAIYCLOSZFPZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Pyridinyl)imidazo[1,2-a]pyridine](/img/structure/B13689961.png)
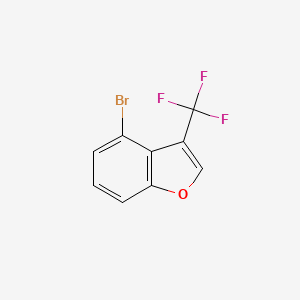
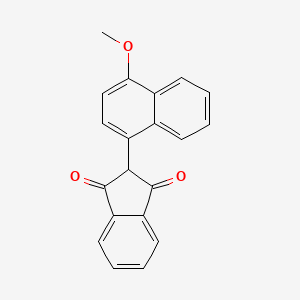

![Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B13689979.png)
![[2-(6'-Cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13689982.png)
![Pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13689987.png)


![Ethyl (4R,5R)-4,5-Dimethyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-4,5-dihydrofuran-2-carboxylate](/img/structure/B13690001.png)

![3-[[4-(5-Pyrimidinyl)phenyl]amino]benzoic Acid](/img/structure/B13690019.png)
